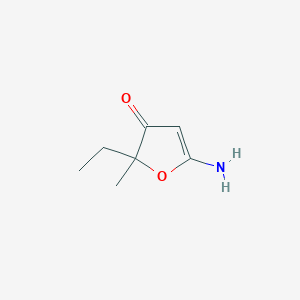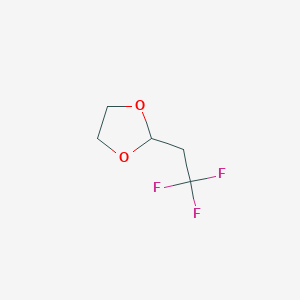
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFD or trifluoroethyl dioxolane and has a molecular formula of C5H5F3O2. In
作用机制
The mechanism of action of TFD is not fully understood, but it is known to interact with various biomolecules such as proteins, nucleic acids, and lipids. TFD has been shown to induce conformational changes in proteins, which can affect their activity and function. TFD has also been shown to interact with DNA, leading to changes in its structure and stability.
生化和生理效应
TFD has been shown to have both biochemical and physiological effects. In vitro studies have shown that TFD can inhibit the growth of cancer cells and induce apoptosis. TFD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, TFD has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
TFD has several advantages for use in lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, TFD has some limitations, such as its low solubility in water and some organic solvents. It also has a relatively short half-life in vivo, which can limit its potential applications.
未来方向
There are several future directions for research on TFD. One area of interest is its potential use in the development of new materials such as polymers and coatings. TFD could also be further studied for its potential use in lithium-ion batteries and other energy storage systems. Additionally, TFD could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Conclusion:
In conclusion, 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields such as organic synthesis, materials science, and medicine. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
合成方法
The synthesis of TFD involves the reaction of 2,2,2-trifluoroethanol with 1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces TFD as a colorless liquid with a boiling point of 75-77°C and a density of 1.331 g/mL.
科学研究应用
TFD has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent, reagent, and building block in organic synthesis. TFD has also been used in the development of new materials such as polymers, resins, and coatings. Additionally, TFD has been studied for its potential use in lithium-ion batteries, as it has been shown to improve the performance and stability of the batteries.
属性
CAS 编号 |
117971-08-1 |
|---|---|
产品名称 |
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane |
分子式 |
C5H7F3O2 |
分子量 |
156.1 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
InChI 键 |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
规范 SMILES |
C1COC(O1)CC(F)(F)F |
同义词 |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



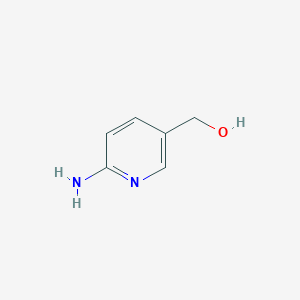
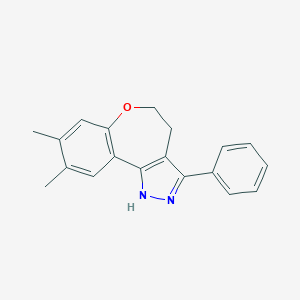
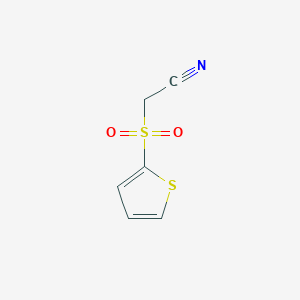
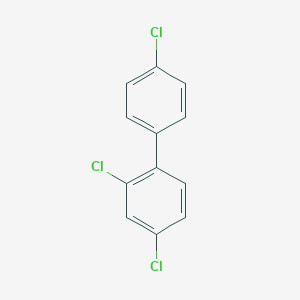
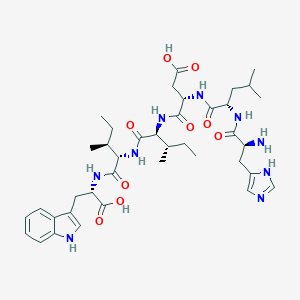
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
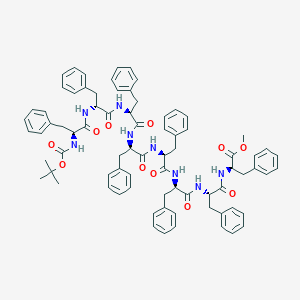
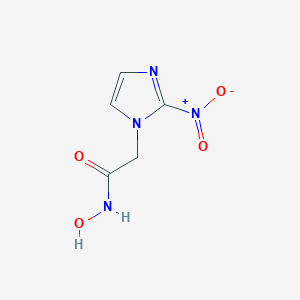
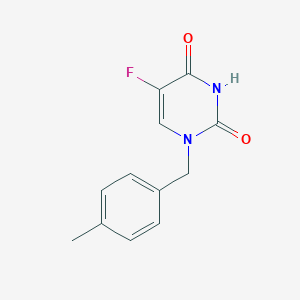
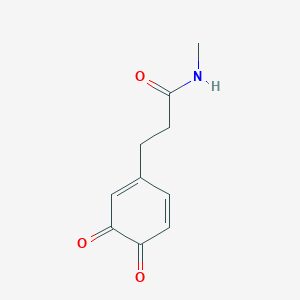
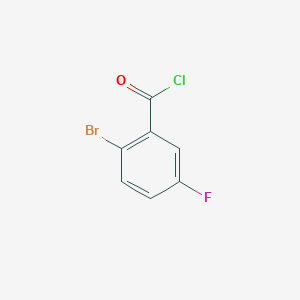
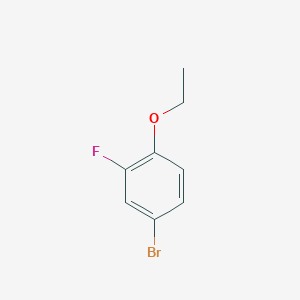
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
